N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole moiety with a phenyl and cyclohexanecarboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole core, followed by functionalization to introduce the phenyl and cyclohexanecarboxamide groups. For instance, a copper-catalyzed three-component reaction involving aminothiazole, benzaldehydes, and ethyl propiolate can be employed . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF), ethanol, or methanol, and catalysts such as Cu(I) and Cu(II) triflates .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper triflates). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer activities.
N-alkylated 2-aminobenzo[d]oxazoles: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of an imidazo[2,1-b]thiazole core with phenyl and cyclohexanecarboxamide groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)14-7-9-16(10-8-14)20-18(23)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXNHAMEVJVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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